Methyl {4-oxo-2-[2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate
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Overview
Description
Methyl {4-oxo-2-[2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-oxo-2-[2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate typically involves multi-step organic reactions. One common route includes the condensation of 4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinoline with hydrazine derivatives, followed by cyclization with thiazole precursors. The final step involves esterification to introduce the methyl acetate group. Reaction conditions often require controlled temperatures, specific solvents like dimethylformamide (DMF), and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory synthesis route for scale-up. This includes using continuous flow reactors to maintain consistent reaction conditions, employing automated systems for precise reagent addition, and implementing purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-oxo-2-[2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens (for halogenation) and organometallic compounds (for metalation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl {4-oxo-2-[2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, the compound might inhibit a key enzyme in a metabolic pathway, thereby altering the cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit interesting biological activities.
2,4-Pentadienoic acid derivatives: These compounds have structural similarities and are known for their diverse reactivity.
Uniqueness
Methyl {4-oxo-2-[2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate is unique due to its combination of a quinoline core, a thiazole ring, and multiple functional groups
Properties
Molecular Formula |
C20H18N4O4S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-[(2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-ylidene]acetate |
InChI |
InChI=1S/C20H18N4O4S/c1-10-9-20(2,3)24-16-11(10)6-5-7-12(16)15(18(24)27)22-23-19-21-17(26)13(29-19)8-14(25)28-4/h5-9,27H,1-4H3/b13-8-,23-22? |
InChI Key |
AWSKFUYDMQXRHO-JPUVGHDJSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=NC4=NC(=O)/C(=C/C(=O)OC)/S4)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=NC4=NC(=O)C(=CC(=O)OC)S4)(C)C |
Origin of Product |
United States |
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